molecular formula C31H29N3O4S B2682642 N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide CAS No. 533865-80-4

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-naphthamide

Cat. No.: B2682642
CAS No.: 533865-80-4
M. Wt: 539.65
InChI Key: VJRIITAJDSLMGD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a 2,4-dimethoxyphenyl group, an amino group, a thio group, an indole group, and a naphthamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the 2,4-dimethoxyphenyl group could be introduced via a reaction with a suitable dimethoxybenzene derivative . The amino group could be introduced via a reaction with an amine . The thio group could be introduced via a reaction with a suitable sulfur-containing compound . The indole and naphthamide groups could be introduced via reactions with suitable indole and naphthalene derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 2,4-dimethoxyphenyl group would contribute two methoxy groups to the structure, the amino group would contribute a nitrogen atom, the thio group would contribute a sulfur atom, the indole group would contribute a five-membered ring containing a nitrogen atom, and the naphthamide group would contribute a naphthalene ring with an amide group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the amino group could undergo reactions with acids to form amides, the thio group could undergo reactions with electrophiles to form thioethers, and the indole group could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make the compound soluble in polar solvents . The compound’s melting and boiling points would be influenced by factors such as its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Alzheimer's Disease Research

A study by Shoghi-Jadid et al. (2002) utilized a derivative, [18F]FDDNP, for in vivo imaging of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients. The application of this compound in positron emission tomography (PET) imaging provides a non-invasive technique to monitor the progression of Alzheimer's disease, contributing significantly to diagnostic assessments and the monitoring of treatment responses (Shoghi-Jadid et al., 2002).

Cognitive Enhancement

Ono et al. (1995) discussed the antiamnestic and antihypoxic activities of a series of compounds related to cognitive enhancement. Specifically, the study identifies compounds with significant potential to reverse amnesia and protect against hypoxia, highlighting the therapeutic applications of such compounds in treating cognitive disorders (Ono et al., 1995).

Synthesis and Biological Activity

Avdeenko et al. (2020) focused on synthesizing new derivatives of indole, exploring their biological activity potential. The study demonstrates how modifications in the chemical structure can lead to compounds with possible biological activities, opening pathways for drug development and therapeutic applications (Avdeenko et al., 2020).

Antibacterial Agents

Egawa et al. (1984) synthesized and evaluated the antibacterial activity of compounds with modifications at the naphthyridine moiety. This research emphasizes the importance of structural modification in designing potent antibacterial agents, contributing to the development of new antibiotics (Egawa et al., 1984).

Antitumor Activity

Deady et al. (2003) examined the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines against various cancer cell lines. The study reveals the potential of these compounds in oncology, particularly in the design of chemotherapeutic agents with specific cytotoxic profiles against cancer cells (Deady et al., 2003).

Future Directions

Future research could focus on further elucidating the compound’s mechanism of action, exploring its potential uses in various applications (e.g., as a pharmaceutical or agrochemical), and optimizing its synthesis .

Properties

IUPAC Name

N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O4S/c1-37-24-13-14-26(28(18-24)38-2)33-30(35)20-39-29-19-34(27-10-6-5-9-25(27)29)16-15-32-31(36)23-12-11-21-7-3-4-8-22(21)17-23/h3-14,17-19H,15-16,20H2,1-2H3,(H,32,36)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRIITAJDSLMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC5=CC=CC=C5C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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